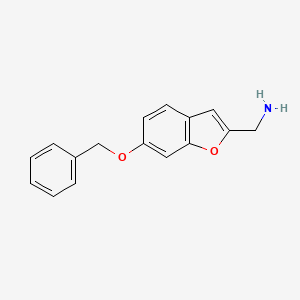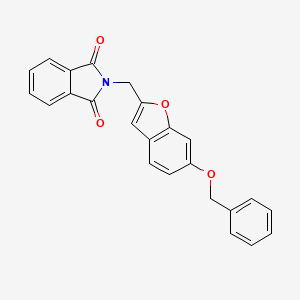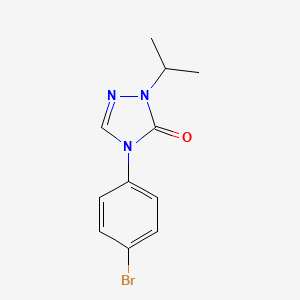
4-(3-氯-4-氟苯基)嘧啶-2-胺
描述
科学研究应用
量子化学特性
4-(3-氯-4-氟苯基)嘧啶-2-胺已在量子化学领域进行了研究。在一项关注嘧啶化合物中氢键位点的研究中,使用量子化学方法分析了该化合物及其他化合物。研究揭示了分子静电势图、氢键络合物的几何参数以及络合反应的能量参数的见解。在这些衍生物中,嘧啶核的两个氮原子中的一个被确定为主要的氢键位点(Traoré等,2017)。
合成和光谱分析
该化合物已以各种形式合成并进行了分析。在一项关于相关化合物的合成、光谱分析和微生物评估的研究中,提供了有关合成过程和类似嘧啶衍生物的光谱特性的见解。这项研究有助于理解这类化合物的结构和化学特性(Thanusu, Kanagarajan, & Gopalakrishnan, 2010)。
在癌症治疗中的增敏效应
在癌症治疗的背景下,研究了该化合物衍生物作为增敏剂的潜力。一项研究探讨了新型苯基嘧啶衍生物对人类肺癌细胞的影响,特别是在增强放射疗法效果方面。研究发现某些衍生物抑制了细胞的存活能力,并增加了停留在细胞周期特定阶段的细胞比例,从而表明其作为改善放射疗法结果的治疗方法的潜力(Jung et al., 2019)。
抗肿瘤活性
相关嘧啶衍生物的抗肿瘤活性一直是研究的课题。研究合成并筛选了各种衍生物,以评估其对人类肿瘤细胞系的有效性。这类研究有助于这些化合物在治疗癌症中的潜在治疗应用(Becan & Wagner, 2008)。
杀虫活性
在农业应用方面,已对新型4-芳基氨基嘧啶衍生物的杀虫活性进行了研究。这些研究提供了关于这些化合物在害虫控制中的潜在用途的见解,其中一些对各种昆虫物种表现出显著的有效性(Wu et al., 2019)。
生化分析
Biochemical Properties
4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine can bind to specific receptors on the cell surface, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and survival. By modulating this pathway, 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine can induce changes in gene expression that lead to either the promotion or inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function. For instance, it has been shown to inhibit the activity of certain kinases by competing with their natural substrates for binding. Additionally, 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects by modulating specific biochemical pathways. At higher doses, it may induce toxic or adverse effects. For example, high doses of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage .
Transport and Distribution
The transport and distribution of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine in specific cellular compartments, affecting its biological activity and function .
Subcellular Localization
The subcellular localization of 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine is a key determinant of its activity and function. This compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
4-(3-chloro-4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-5-6(1-2-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJOHCHWXTWORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


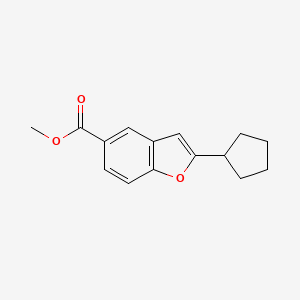
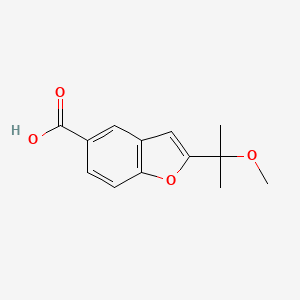

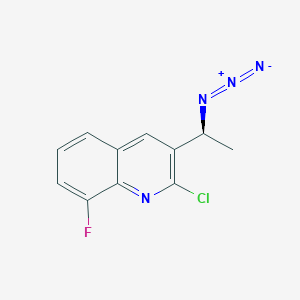

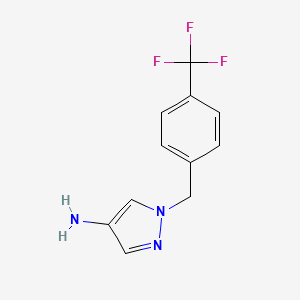
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)

![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)

